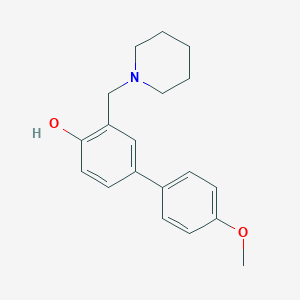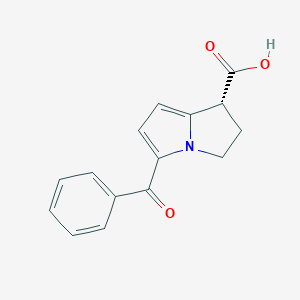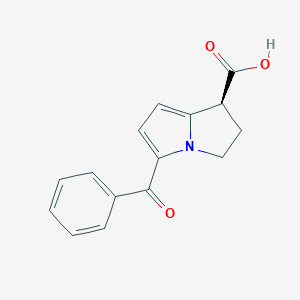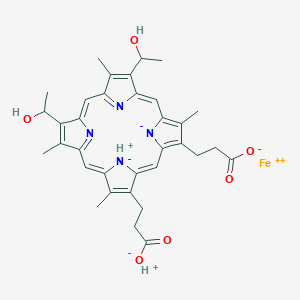
Hematoheme
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematoheme is a complex biomolecule that plays a crucial role in the transportation of oxygen in the body. It is a heme-containing protein that is found in red blood cells and is responsible for binding oxygen and carrying it to various tissues and organs. The synthesis of Hematoheme is a complex process that involves several enzymatic reactions. In recent years, there has been a growing interest in the scientific community to study the potential applications of Hematoheme in various fields, including medicine and biotechnology.
作用机制
The mechanism of action of Hematoheme is based on its ability to bind and release oxygen. Hematoheme contains a heme group that binds to oxygen molecules in the lungs and releases them in the tissues and organs that require oxygen. The binding and release of oxygen by Hematoheme are regulated by various factors, including pH, temperature, and the concentration of carbon dioxide.
生化和生理效应
Hematoheme has several biochemical and physiological effects on the body. One of the most significant effects is its ability to transport oxygen to various tissues and organs. Hematoheme is also involved in the regulation of blood pressure, as it can release nitric oxide, which is a potent vasodilator. Hematoheme has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
Hematoheme has several advantages and limitations for lab experiments. One of the main advantages is its ability to catalyze various enzymatic reactions, which makes it a valuable tool in the synthesis of complex organic molecules. Hematoheme is also relatively stable and can be easily purified from red blood cells. However, one of the limitations of Hematoheme is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of Hematoheme. One of the most promising directions is the development of new methods for the synthesis of Hematoheme and related heme-containing proteins. This could lead to the production of Hematoheme on a larger scale, which would make it more accessible for various applications. Another future direction is the study of the potential therapeutic applications of Hematoheme in various diseases, including cancer and cardiovascular disease. Finally, the study of the biochemical and physiological effects of Hematoheme on the body could lead to a better understanding of its role in various physiological processes.
合成方法
The synthesis of Hematoheme involves several enzymatic reactions that occur in the mitochondria and cytoplasm of red blood cells. The first step in the synthesis process is the formation of delta-aminolevulinic acid (ALA) from glycine and succinyl-CoA. This reaction is catalyzed by the enzyme delta-aminolevulinic acid synthase (ALAS). ALA is then transported to the mitochondria, where it is converted to porphobilinogen (PBG) through a series of enzymatic reactions. PBG is then transported back to the cytoplasm, where it is converted to uroporphyrinogen III (UROIII). UROIII is then converted to coproporphyrinogen III (COPROIII), which is the precursor of heme. The final step in the synthesis of Hematoheme is the insertion of iron into the heme molecule, which is catalyzed by the enzyme ferrochelatase.
科学研究应用
Hematoheme has several potential applications in scientific research. One of the most promising applications is in the field of biotechnology, where Hematoheme can be used as a catalyst in various enzymatic reactions. Hematoheme has been shown to catalyze the oxidation of various organic compounds, including alcohols, aldehydes, and ketones. This makes Hematoheme a valuable tool in the synthesis of complex organic molecules.
属性
CAS 编号 |
19584-91-9 |
|---|---|
产品名称 |
Hematoheme |
分子式 |
C34H36FeN4O6 |
分子量 |
652.5 g/mol |
IUPAC 名称 |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2 |
InChI 键 |
SKVLGUBZZNOQIG-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
规范 SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
同义词 |
hematoheme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



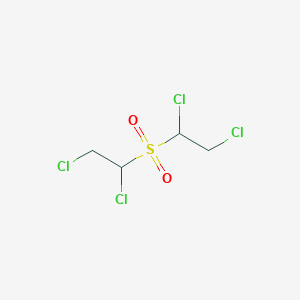
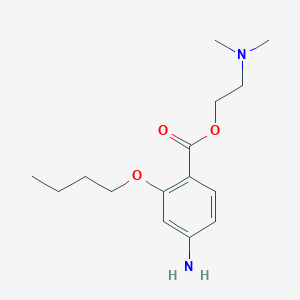
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
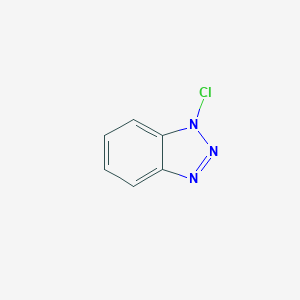
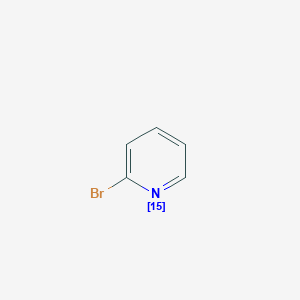
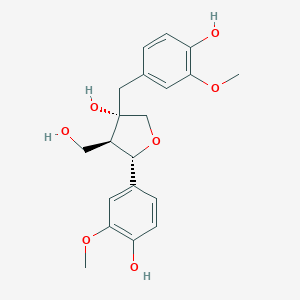
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
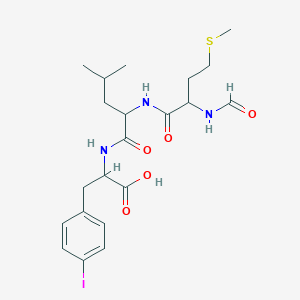
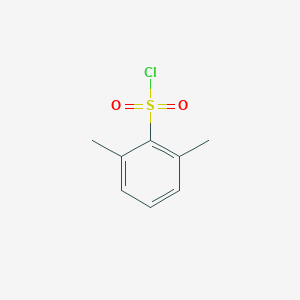
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
